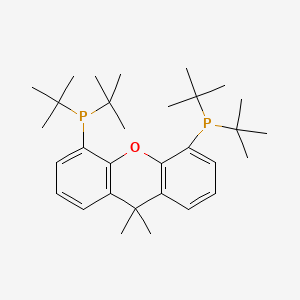

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene

Übersicht

Beschreibung

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene: is a phosphine ligand widely used in coordination chemistry and catalysis. It is known for its steric bulk and electron-donating properties, which make it an effective ligand in various metal-catalyzed reactions. The compound’s structure includes a xanthene backbone with two di-tert-butylphosphino groups attached at the 4 and 5 positions, and two methyl groups at the 9 position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene typically involves the reaction of 9,9-dimethylxanthene with di-tert-butylphosphine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphine and facilitate the formation of the phosphine ligand.

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for larger scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene undergoes various types of reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Substitution: Typical reagents include halides and other nucleophiles.

Major Products:

Oxidation: The major product is the corresponding phosphine oxide.

Substitution: The products depend on the nature of the substituting ligand.

Wissenschaftliche Forschungsanwendungen

Chemistry: 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene is used as a ligand in various metal-catalyzed reactions, including cross-coupling reactions such as Suzuki-Miyaura, Heck, and Stille couplings . It is also employed in hydroformylation and hydrogenation reactions.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s role in catalysis can indirectly contribute to the synthesis of biologically active molecules and pharmaceuticals.

Industry: In the industrial sector, the compound is used in the production of fine chemicals and materials. Its ability to stabilize metal complexes makes it valuable in processes requiring precise control over reaction conditions and product selectivity.

Wirkmechanismus

The mechanism by which 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene exerts its effects involves coordination to metal centers, forming stable metal-ligand complexes. These complexes can then participate in various catalytic cycles, facilitating bond formation and cleavage. The steric bulk and electron-donating properties of the phosphine ligands enhance the reactivity and selectivity of the metal center.

Vergleich Mit ähnlichen Verbindungen

Xantphos: A related ligand with a similar xanthene backbone but different substituents.

tBuXPhos: Another phosphine ligand with tert-butyl groups but different structural features.

RuPhos: A phosphine ligand used in similar catalytic applications.

Uniqueness: 9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene is unique due to its specific combination of steric bulk and electron-donating properties, which provide distinct advantages in certain catalytic reactions. Its ability to form stable complexes with a variety of metals makes it versatile and effective in numerous applications.

Biologische Aktivität

9,9-Dimethyl-4,5-bis(di-tert-butylphosphino)xanthene , commonly referred to as t-Bu-Xantphos , is a phosphine ligand notable for its application in coordination chemistry and catalysis. Its unique structure, characterized by a xanthene backbone with bulky di-tert-butylphosphino groups, imparts significant steric and electronic properties that enhance its effectiveness as a ligand in various metal-catalyzed reactions.

Chemical Structure

- Molecular Formula: CHP

- CAS Number: 856405-77-1

- Molecular Weight: 354.43 g/mol

t-Bu-Xantphos primarily functions as a ligand in metal-catalyzed reactions, where it coordinates with metal centers to form stable complexes. This interaction facilitates catalytic processes by lowering activation energy and enhancing selectivity for desired products.

Research indicates that t-Bu-Xantphos plays a crucial role in biochemical reactions by forming stable complexes with various metals, notably copper and silver. These complexes are instrumental in photophysical studies and can influence cellular processes through modulation of signaling pathways and gene expression.

Cellular Effects

The biological activity of t-Bu-Xantphos has been explored in several studies, revealing its impact on cellular processes:

- Cell Signaling Modulation: The compound can influence cell signaling pathways, potentially altering cellular metabolism and function.

- Gene Expression: Complexes formed with t-Bu-Xantphos may affect the transcriptional regulation of genes involved in various metabolic pathways.

Case Studies

-

Nickel-Catalyzed Cross Couplings:

A study demonstrated that t-Bu-Xantphos significantly affects chirality transfer in nickel-catalyzed cross-coupling reactions. The compound was shown to enhance yields at elevated temperatures while maintaining moderate chirality transfer efficiency . -

Copper and Silver Complexes:

Research on copper(I) and silver(I) complexes of t-Bu-Xantphos highlighted their photophysical properties under varying pressure conditions. The stability of these complexes suggests potential applications in luminescent devices .

Catalytic Reactions

t-Bu-Xantphos is widely used in various catalytic reactions, including:

- Cross-Coupling Reactions: Such as Suzuki-Miyaura and Stille couplings.

- Oxidation and Substitution Reactions: The compound can undergo oxidation to form phosphine oxides or participate in substitution reactions with other ligands .

Industrial Applications

In the industrial sector, t-Bu-Xantphos is utilized for the production of fine chemicals and pharmaceuticals, where its ability to stabilize metal complexes is critical for achieving desired reaction outcomes.

Summary of Reaction Conditions and Yields

| Reaction Type | Catalyst | Conditions | Yield (%) |

|---|---|---|---|

| Nickel-Catalyzed Cross Coupling | Ni(cod) | 70 °C, dioxane | Up to 98% |

| Copper Complex Formation | Cu(tBu-xantphos) | Ambient pressure | Variable |

| Silver Complex Formation | Ag(tBu-xantphos) | Increased pressure | Variable |

Photophysical Properties of Metal Complexes

| Metal Complex | Emission Wavelength (nm) | Stability Under Pressure |

|---|---|---|

| [Cu(tBu-xantphos)(bpy)]PF6 | Weak emissions | High |

| [Ag(tBu-xantphos)(bpy)]PF6 | Weak emissions | High |

Eigenschaften

IUPAC Name |

ditert-butyl-(5-ditert-butylphosphanyl-9,9-dimethylxanthen-4-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H48OP2/c1-27(2,3)33(28(4,5)6)23-19-15-17-21-25(23)32-26-22(31(21,13)14)18-16-20-24(26)34(29(7,8)9)30(10,11)12/h15-20H,1-14H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEIZANJFJXHMNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C(=CC=C2)P(C(C)(C)C)C(C)(C)C)OC3=C1C=CC=C3P(C(C)(C)C)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H48OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584820 | |

| Record name | (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856405-77-1 | |

| Record name | (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(di-tert-butylphosphane) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes t-Bu-Xantphos unique compared to other diphosphine ligands in transition metal catalysis?

A: t-Bu-Xantphos distinguishes itself with its bulky tert-butyl substituents and rigid xanthene backbone. [] These structural features translate into a larger natural bite angle compared to similar ligands like Ph-Xantphos. [] This larger bite angle influences the reactivity and selectivity of the metal complexes it forms, often leading to enhanced catalytic activity. [, ] For example, in platinum-catalyzed direct amination reactions, t-Bu-Xantphos, despite its large bite angle, showed lower activity compared to Xantphos, highlighting that other factors like the substituents on the phosphorous atoms also play a crucial role. []

Q2: How does the oxygen atom in the xanthene backbone of t-Bu-Xantphos contribute to its coordination chemistry?

A: The oxygen atom can act as an additional donor to the metal center, leading to the formation of unique pincer complexes. [] This hemilabile behavior is observed with metals like rhodium and platinum. [] The trans influence of the oxygen donor atom was found to be dependent on the bridgehead atom in the xanthene backbone, with t-Bu-sixantphos < t-Bu-thixantphos < t-Bu-xantphos. []

Q3: Can you provide examples of reactions where t-Bu-Xantphos-metal complexes have demonstrated catalytic activity?

A: t-Bu-Xantphos has found applications in various catalytic transformations. For instance, a copper(I) alkoxide complex with t-Bu-Xantphos effectively catalyzes the alkynylation of trifluoromethyl ketones. [] Another example is the copper(I)-catalyzed intramolecular hydroamination of alkenes, where t-Bu-Xantphos-based catalysts facilitate the formation of pyrrolidine and piperidine derivatives with high efficiency. [] Additionally, a gold(I) chloride complex, tBuXantphosAuCl, showed promising activity in the catalytic transformation of the C-F bond of aromatic substrates to C-X (X = O, S, N) bonds. []

Q4: What is the significance of the longer Au-Cl bond length observed in the tBuXantphosAuCl complex?

A: The significantly longer Au-Cl bond in tBuXantphosAuCl compared to other gold complexes suggests a weaker bond. [] This weakening is attributed to the steric bulk of the t-Bu-Xantphos ligand and its influence on the coordination geometry around the gold center. [] This weaker Au-Cl bond potentially facilitates ligand exchange reactions, a crucial aspect of its catalytic activity. []

Q5: Have there been any investigations into the structural rigidity of t-Bu-Xantphos complexes under high pressure?

A: Single crystal X-ray diffraction studies on copper(I) and silver(I) complexes of t-Bu-Xantphos under ambient and elevated pressure conditions showed minimal structural changes with increasing pressure. [] This finding suggests a high degree of structural rigidity, a desirable property for potential applications in high-pressure catalytic processes.

Q6: Has t-Bu-Xantphos been explored in the context of halogen bonding interactions?

A: Interestingly, a study on a trans-dibromogold(III) t-Bu-Xantphos complex revealed the presence of attractive Br···Br interactions in the solid state. [] These interactions drive the self-assembly of the complex into infinite 1-dimensional chains. [] DFT calculations and topological analysis of the electron density further support the presence and significance of these halogen bonding interactions. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.